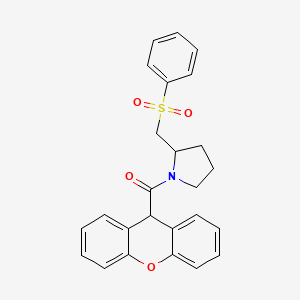
(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone is a useful research compound. Its molecular formula is C25H23NO4S and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone , also known by its CAS number 1448068-94-7, is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structure that includes a pyrrolidine ring, a phenylsulfonyl group, and a xanthenone moiety, which may contribute to its diverse pharmacological properties.
Structure and Composition
The molecular formula for this compound is C₁₈H₁₉N₃O₃S, with a molecular weight of approximately 419.5 g/mol. Its structure allows it to participate in various chemical reactions typical for sulfonamide derivatives, including nucleophilic substitutions and electrophilic additions.
Synthesis
The synthesis of this compound typically involves the reaction of precursor molecules under controlled conditions. Common solvents include dichloromethane or acetonitrile, often conducted under an inert atmosphere to minimize oxidation and side reactions. Specific methodologies for synthesizing this compound have not been extensively documented in the literature but are analogous to those used for similar sulfonamide derivatives.
While detailed mechanisms of action for this compound remain to be fully elucidated, it is hypothesized that the compound may interact with various biological targets at the molecular level. Potential interactions could include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, influencing cellular signaling pathways.
Pharmacological Potential
Research indicates that compounds containing similar structural motifs often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with sulfonamide groups are known for their antibacterial properties.
- Anticancer Properties : The xanthenone moiety has been associated with anticancer effects in various studies.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of structurally related compounds. For instance:
- Tyrosinase Inhibition : Compounds with similar scaffolds have demonstrated potent inhibition of tyrosinase, an enzyme critical in melanin production. For example, a study showed that certain phenolic compounds exhibited IC50 values as low as 0.51 μM against mushroom tyrosinase .
- Cytotoxicity Studies : In vitro experiments on B16F10 melanoma cells revealed that related compounds could significantly reduce cell viability at micromolar concentrations over 48 to 72 hours .
Table of Biological Activities
Propriétés
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c27-25(24-20-12-4-6-14-22(20)30-23-15-7-5-13-21(23)24)26-16-8-9-18(26)17-31(28,29)19-10-2-1-3-11-19/h1-7,10-15,18,24H,8-9,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXSUCRAURBCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)CS(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














